Laudanosine is a benzyltetrahydroisoquinoline alkaloid. [] It is a major metabolite of the neuromuscular blocking drugs atracurium and cisatracurium. [] Laudanosine is a tertiary amine with a molecular weight of 357.46 g/mol. [] Its role in scientific research centers on its potential neurotoxic effects, its interactions with various receptors in the nervous system, and its use as a research tool to investigate the function of ion channels.
Laudanosine is classified as a benzyltetrahydroisoquinoline alkaloid. It was first isolated from opium in 1871, where it occurs in trace amounts (approximately 0.1%) alongside other alkaloids such as morphine and papaverine . This compound is notable for its interactions with several neurotransmitter receptors, including gamma-aminobutyric acid (GABA), glycine, opioid, and nicotinic acetylcholine receptors .
The synthesis of laudanosine has been explored through various methods:
Laudanosine has a complex molecular structure characterized by the following features:
The three-dimensional conformation of laudanosine is crucial for its binding affinity to various receptors, influencing its pharmacological effects .
Laudanosine is involved in several chemical reactions:
Laudanosine's mechanism of action involves its interaction with multiple neurotransmitter receptors:
These interactions may lead to both therapeutic effects, such as analgesia, and adverse effects like seizures at higher concentrations .
Laudanosine possesses several notable physical and chemical properties:
The pharmacokinetics of laudanosine indicate that it can cross the blood-brain barrier, impacting its systemic effects during clinical use .
Laudanosine has several scientific applications:
Laudanosine (C₂₁H₂₇NO₄), a tetrahydroisoquinoline alkaloid, is a key intermediate in benzylisoquinoline alkaloid (BIA) biosynthesis within Papaver species. In opium poppy (Papaver somniferum), it originates from the central precursor (S)-reticuline, which undergoes two sequential methylation steps:
Laudanosine then undergoes N-demethylation to yield tetrahydropapaverine, which is dehydrogenated to form papaverine [6]. This pathway is tissue-specific, with higher transcript levels of 7OMT observed in P. somniferum varieties and some P. orientale and P. bracteatum individuals [1] [7]. Laudanosine accumulation correlates with high 7OMT expression, confirmed via LC-MS/MS in stem, leaf, and capsule tissues [1].
Table 1: Distribution of Laudanosine in Selected Papaveraceae Species
Species | Tissue Localization | Relative Abundance |
---|---|---|
Papaver somniferum | Stem, leaves, capsules | High |
Papaver orientale | Capsules | Moderate |
Papaver bracteatum | Leaves | Low |
Papaver arenarium | Trace levels | Very low |
Two methyltransferases catalyze critical steps in laudanosine biosynthesis:
Gene silencing of 7OMT in P. somniferum significantly reduces total alkaloid content in stems, confirming its role in channeling flux toward laudanosine and papaverine [7]. Conversely, 7OMT overexpression increases morphine accumulation in stems but suppresses it in capsules, demonstrating tissue-specific regulatory effects [7].
Table 2: Key Enzymes in Laudanosine Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Substrate Specificity |
---|---|---|---|
Reticuline 7-OMT | 7OMT | 7-O-methylation of reticuline | Strict for (S)-reticuline |
Laudanine NMT | NMT | N-methylation of laudanine | Benzylisoquinoline scaffold |
Laudanosine is not synthesized de novo in animals but arises as a metabolite of synthetic neuromuscular blocking agents:
Metabolism in animals is organ-dependent: hepatic failure prolongs its elimination half-life, while renal failure increases plasma concentrations due to reduced clearance [4] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: